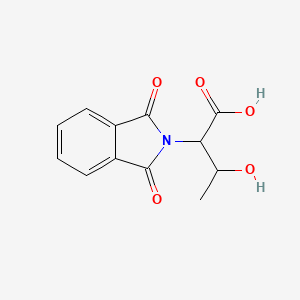

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid

Description

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid is a phthalimide-derived carboxylic acid characterized by a hydroxy group at the C3 position of the butanoic acid chain. The compound’s structure consists of a rigid 1,3-dioxoisoindoline (phthalimide) moiety fused to a hydroxy-substituted butanoic acid chain, enabling hydrogen bonding and influencing molecular conformation .

Properties

Molecular Formula |

C12H11NO5 |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanoic acid |

InChI |

InChI=1S/C12H11NO5/c1-6(14)9(12(17)18)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6,9,14H,1H3,(H,17,18) |

InChI Key |

YDKPWVQMYIKVHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method uses acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . This reaction proceeds under moderate to high yields, depending on the specific conditions and reagents used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers, dyes, and photochromic materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline nucleus allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid with analogous compounds:

Crystallographic and Conformational Differences

- Hydrogen Bonding: The hydroxy group in 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid facilitates O–H⋯O interactions, forming infinite chains along the [010] direction, as observed in its monoclinic P2₁ crystal structure . In contrast, the methylsulfanyl analogue forms weaker S⋯O interactions and lacks extended hydrogen-bonded networks .

- Dihedral Angles: The dihedral angle between the phthalimide ring and carboxyl group is 67.15° in the hydroxybutanoic acid derivative, compared to 89.0° in ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, where steric bulk from the ethoxy group disrupts planarity .

Biological Activity

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dioxoisoindoline moiety, which is known for its diverse biological activities. The presence of hydroxybutanoic acid contributes to its solubility and potential interaction with biological targets.

Research indicates that 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutanoic acid may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression. Notably, it has been studied as a 15-lipoxygenase-1 inhibitor , which plays a crucial role in the metabolism of arachidonic acid to leukotrienes, compounds involved in inflammatory responses.

Anticancer Activity

A study published in the Farmacia Journal highlighted the synthesis of derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HT-29) cell lines, suggesting a promising pathway for developing anticancer agents based on this scaffold .

Structure-Activity Relationship (SAR)

The SAR studies focus on modifications to the isoindoline structure to enhance biological activity. For example, variations in substituents at the nitrogen and carbon positions have shown to influence the potency against 15-lipoxygenase. The introduction of lipophilic groups has been correlated with increased inhibitory potency and selectivity for specific targets .

| Compound Derivative | 15-Lipoxygenase Inhibition (pIC50) | Cancer Cell Line Activity |

|---|---|---|

| Parent Compound | 5.67 ± 0.12 | Moderate |

| Derivative A | 6.83 ± 0.06 | High |

| Derivative B | 7.01 ± 0.05 | Very High |

Case Studies

- Inhibition of 15-Lipoxygenase : A series of derivatives were synthesized and tested for their inhibitory effects on 15-lipoxygenase. The most potent derivative exhibited an IC50 value indicating strong inhibition, which correlates with reduced leukotriene production in vitro .

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives of 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutanoic acid showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggested favorable absorption and distribution profiles for selected derivatives, making them suitable candidates for further development in therapeutic applications .

Q & A

Basic: What crystallographic methods are recommended for determining the structure of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxybutanoic acid?

Answer: Single-crystal X-ray diffraction is the gold standard. Use a diffractometer (e.g., Bruker Kappa APEXII CCD) with MoKα radiation (λ = 0.71073 Å). Data collection should include absorption correction (e.g., SADABS). Refinement via SHELXL yields reliable R-values (e.g., , ) by modeling hydrogen atoms as riding positions and merging Friedel pairs when anomalous dispersion is negligible. Space group determination (e.g., monoclinic ) and cell parameter validation (e.g., Å, Å) are critical .

Advanced: How can hydrogen bonding ambiguities in polymorphs of this compound be resolved?

Answer: Apply graph set analysis (Bernstein’s adaptation of Etter’s methodology) to classify hydrogen bonds (e.g., ) into motifs like (intramolecular) or (intermolecular chains). Compare with analogous structures (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid), where hydroxy groups form hydrogen-bonded chains along the [010] direction. Use PLATON or Mercury to visualize and validate interactions .

Basic: What synthetic routes are used to prepare derivatives of this compound?

Answer: React phthalic anhydride with hydroxy-substituted amino acids under reflux in glacial acetic acid. Purify via recrystallization (e.g., ethanol/water). Confirm regioselectivity using X-ray crystallography, as seen in related 2-phthaliminoethanoic acid derivatives. Monitor reaction progress via TLC and characterize intermediates via melting point and elemental analysis .

Advanced: How does the hydroxy group conformation influence crystal packing?

Answer: The hydroxy group dictates both intramolecular conformation and intermolecular interactions. In related compounds, the dihedral angle between the phthalimide ring and carboxyl group (e.g., 67.15°) is stabilized by intramolecular interactions. Intermolecular bonds propagate chains, with packing efficiency analyzed using void calculations (e.g., Mercury software) .

Basic: What are the key crystallographic parameters for this compound?

Answer:

| Parameter | Value |

|---|---|

| Space group | (monoclinic) |

| Unit cell dimensions | Å, Å, Å |

| 109.980° | |

| Volume () | 629.20 ų |

| 2 | |

| Refinement software | SHELXL-97 |

| -values | , |

| Data derived from analogous compounds . |

Advanced: How to address twinning or disorder during refinement?

Answer: For twinned crystals, use SHELXL’s TWIN command with a BASF parameter to model the twin law. For disorder, apply PART commands to split sites and refine occupancy ratios. Validate with the RIGU restraint to ensure geometric consistency. Pre-refinement analysis via PLATON’s TWINCHECK can identify non-merohedral twinning. Merge Friedel pairs if anomalous scattering is insignificant (e.g., MoKα radiation) .

Basic: How is chirality confirmed in derivatives of this compound?

Answer: Use single-crystal X-ray diffraction to assign absolute configuration via Flack parameter refinement (e.g., ). For enantiomeric purity, compare experimental and calculated specific rotations (e.g., polarimetry). Chiral HPLC with a cellulose-based column can resolve racemic mixtures .

Advanced: What computational methods predict hydrogen bonding stability?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates interaction energies. Compare with crystallographic data (e.g., bond distances and angles) to validate hydrogen bond strengths. Tools like CrystalExplorer generate Hirshfeld surfaces to quantify intermolecular contacts (e.g., plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.